2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine
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Overview
Description
2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 2-methoxyaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atoms are replaced by the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different pharmacological properties depending on the substituents introduced .
Scientific Research Applications
2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy group at the 2-position of the phenyl ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .
Properties
CAS No. |
1353856-29-7 |
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Molecular Formula |
C11H8Cl2N2O |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
2,4-dichloro-6-(2-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-9-5-3-2-4-7(9)8-6-10(12)15-11(13)14-8/h2-6H,1H3 |
InChI Key |
SUZYGCPPEQHWRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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